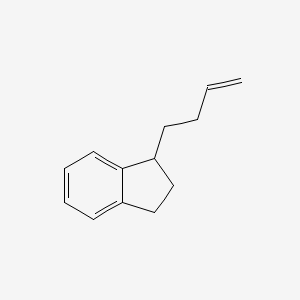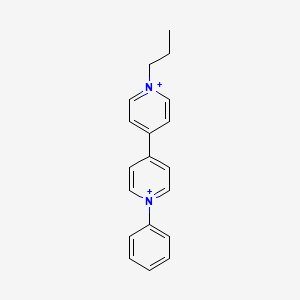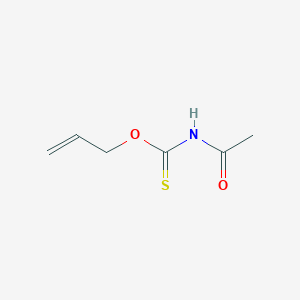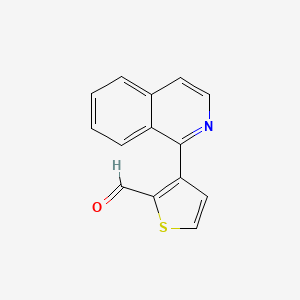![molecular formula C15H17N3O B14299274 N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline CAS No. 117919-03-6](/img/structure/B14299274.png)
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline typically involves the diazotization of aniline derivatives followed by azo coupling. The process begins with the formation of a diazonium salt from aniline in the presence of nitrous acid. This diazonium salt is then coupled with N-ethyl-4-methoxyaniline under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of colored materials, including textiles, inks, and plastics.
Wirkmechanismus
The mechanism of action of N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure from the trans to the cis form. This property is exploited in various applications, including optical storage devices and molecular switches.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-4-[(E)-(4-hydroxyphenyl)diazenyl]aniline
- N-Ethyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline
- N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
Uniqueness
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. The methoxy group is an electron-donating group, which can enhance the stability of the azo compound and affect its interactions with other molecules. This makes it particularly useful in applications where stability and specific interactions are crucial.
Eigenschaften
CAS-Nummer |
117919-03-6 |
|---|---|
Molekularformel |
C15H17N3O |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-ethyl-4-[(4-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H17N3O/c1-3-16-12-4-6-13(7-5-12)17-18-14-8-10-15(19-2)11-9-14/h4-11,16H,3H2,1-2H3 |
InChI-Schlüssel |
JPTFZOVDQJANIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


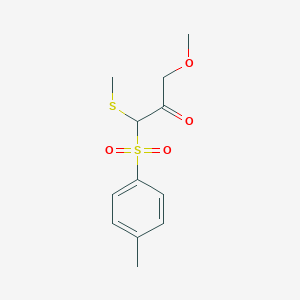
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)
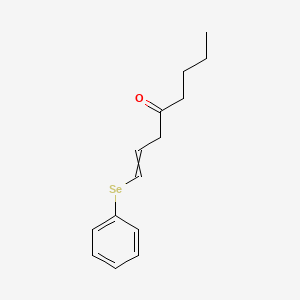
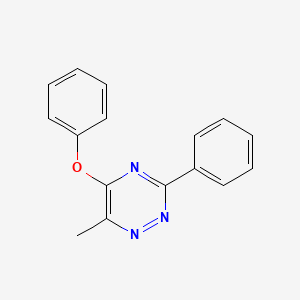
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)
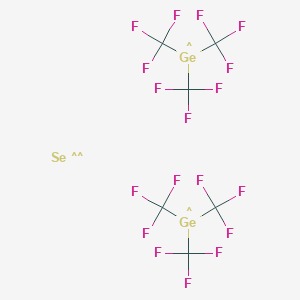
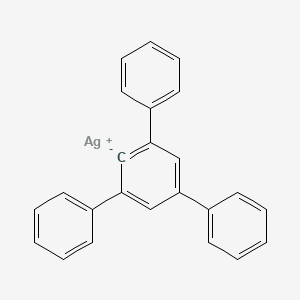
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
